Regioisomeric Differentiation: Ortho vs. Para Substituted Pyrazolyl-Benzimidamide Purity Specifications
2-(1H-Pyrazol-1-yl)benzimidamide (ortho-isomer, CAS 1152840-65-7) is commercially available with a minimum purity specification of 97% . Its para-substituted regioisomer, 4-(1H-pyrazol-1-yl)benzimidamide (CAS 1152822-37-1), is also available at 97% purity from the same supplier . The ortho substitution pattern positions the pyrazole nitrogen atoms in proximity to the benzimidamide group, enabling intramolecular hydrogen bonding and potential bidentate metal coordination geometries that are sterically and electronically inaccessible to the para-isomer.
| Evidence Dimension | Purity specification and regioisomeric substitution pattern |
|---|---|
| Target Compound Data | 97% minimum purity; ortho-substituted pyrazole at C2 position of benzimidamide (CAS 1152840-65-7; MW 186.21; C10H10N4) |
| Comparator Or Baseline | 97% minimum purity; para-substituted pyrazole at C4 position of benzimidamide (CAS 1152822-37-1; MW 186.21; C10H10N4) |
| Quantified Difference | Equivalent purity specifications; structurally distinct substitution geometry (ortho vs. para) producing differential spatial arrangement of heteroatoms |
| Conditions | Vendor-specified purity data from commercial analytical certificates |
Why This Matters
Procurement decisions for coordination chemistry or SAR studies must account for regioisomeric identity, as ortho and para isomers exhibit distinct metal-binding geometries and hydrogen-bonding patterns that are non-fungible.
